NNMT Binding Affinity: 4.6-Fold Superiority Over Compound 5b in the Same Patent Series
The target compound (Compound 5g in US20250017936) exhibits a Ki of 140 nM for full-length recombinant human NNMT, compared to a Ki of 650 nM for the structurally related Compound 5b (BDBM50627707) from the same patent series [1][2]. This represents a 4.6-fold improvement in binding affinity attributable to structural optimization within the bisubstrate inhibitor series.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 140 nM |
| Comparator Or Baseline | Compound 5b (BDBM50627707): Ki = 650 nM |
| Quantified Difference | 4.6-fold lower Ki (superior affinity) |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); preincubation protocol; BindingDB entry 50020209 |
Why This Matters
Procurement teams can directly verify that this specific ortho-fluorophenyl isomer delivers substantially greater target engagement than a closely related analog from the identical patent family, ensuring optimal use of research resources in NNMT-focused programs.
- [1] BindingDB. (2024). BDBM50627712 (CHEMBL5432183) – US20250017936, Compound 5g. Affinity Data: Ki 140 nM for human NNMT. View Source
- [2] BindingDB. (2024). BDBM50627707 (CHEMBL5426689) – US20250017936, Compound 5b. Affinity Data: Ki 650 nM for human NNMT. View Source
